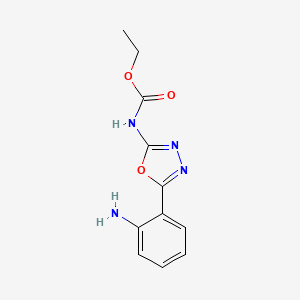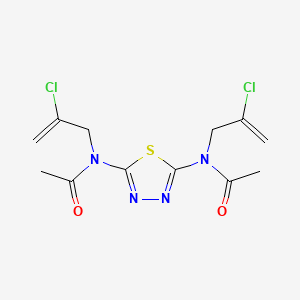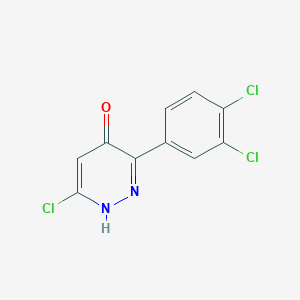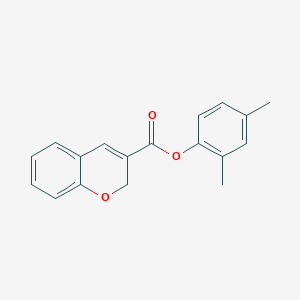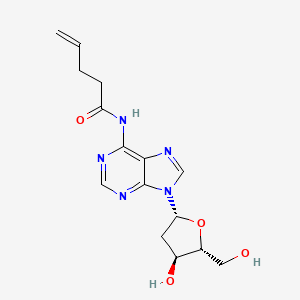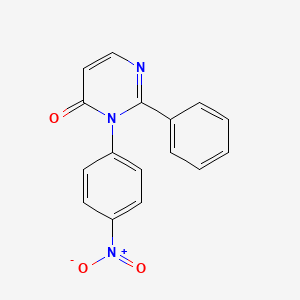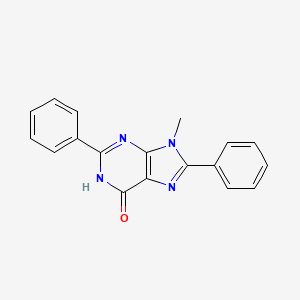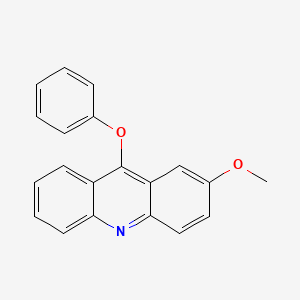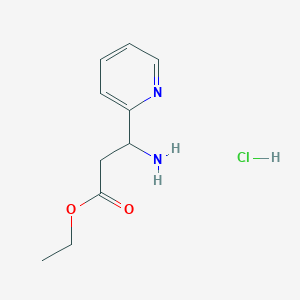![molecular formula C27H24F3N2O3PS B12924709 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate: is a chiral catalyst used in organic transformations. It is particularly effective in asymmetric imine hydroboration and enantioselective imine reduction reactions . This compound is known for its high efficiency and selectivity in catalyzing these reactions, making it a valuable tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate involves several steps. The starting materials typically include 1-naphthalenyl ethyl derivatives and diazaphosphol compounds. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may also involve the use of advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate primarily undergoes catalytic reactions. It is used in:
Asymmetric Imine Hydroboration: This reaction involves the addition of a boron-hydrogen bond to an imine, resulting in the formation of a chiral amine.
Enantioselective Imine Reduction: This reaction reduces imines to amines with high enantioselectivity.
Common Reagents and Conditions:
Reagents: Common reagents include borane complexes and hydrogen sources.
Conditions: These reactions typically require an inert atmosphere, controlled temperatures, and specific solvents to achieve high selectivity and yield.
Major Products: The major products formed from these reactions are chiral amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
科学的研究の応用
1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a chiral catalyst in various organic transformations, particularly in the synthesis of chiral amines.
Biology: The compound’s ability to catalyze the formation of chiral amines makes it useful in the synthesis of biologically active molecules.
Medicine: Chiral amines are important intermediates in the synthesis of pharmaceuticals, making this compound valuable in medicinal chemistry.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high selectivity and efficiency are required.
作用機序
The mechanism of action of 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate involves its role as a chiral catalyst. It facilitates the formation of chiral centers in the target molecules by providing a chiral environment during the reaction. The molecular targets include imines, which are converted to chiral amines through hydroboration or reduction reactions. The pathways involved include the coordination of the catalyst to the imine substrate, followed by the transfer of hydrogen or boron to form the chiral product .
類似化合物との比較
1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate: This compound is an optical isomer of the target compound and exhibits similar catalytic properties.
1,3-Bis[(1S)-1-(2-naphthalenyl)ethyl]-1H-imidazolium tetrafluoroborate: Another similar compound used in chiral catalysis.
Uniqueness: 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate is unique due to its high selectivity and efficiency in catalyzing asymmetric imine hydroboration and enantioselective imine reduction reactions. Its specific chiral environment and stability under reaction conditions make it a preferred choice for these transformations.
特性
分子式 |
C27H24F3N2O3PS |
|---|---|
分子量 |
544.5 g/mol |
IUPAC名 |
1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C26H24N2P.CHF3O3S/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)27-17-18-28(29-27)20(2)24-16-8-12-22-10-4-6-14-26(22)24;2-1(3,4)8(5,6)7/h3-20H,1-2H3;(H,5,6,7)/q+1;/p-1/t19-,20-;/m1./s1 |
InChIキー |
KZMVOWVDBRAHDP-GZJHNZOKSA-M |
異性体SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=P3)[C@H](C)C4=CC=CC5=CC=CC=C54.C(F)(F)(F)S(=O)(=O)[O-] |
正規SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=P3)C(C)C4=CC=CC5=CC=CC=C54.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
